Selective Nanomolar Inhibition of Pathogenic Protozoan Carbonic Anhydrase (EhiCA) Versus Human Isoforms and Standard Inhibitors
In a comparative inhibition study against the β‑carbonic anhydrase from the pathogenic protozoan Entamoeba histolytica (EhiCA), 4‑(2‑hydroxyethyl)‑benzenesulfonamide (compound 17) exhibited a KI value of 36 nM. This potency is 6.6‑fold higher than the closely related 4‑hydroxymethyl analog (compound 16, KI = 89 nM) and 8‑fold higher than sulfanilyl‑sulfonamide analogs (KI range 285–331 nM) [1]. Crucially, compound 17 demonstrated selective inhibition of the protozoan enzyme over human isoforms hCA I (KI = 21,000 nM) and hCA II (KI = 125 nM), whereas the clinically used acetazolamide (AAZ) showed poor discrimination (EhiCA KI = 509 nM, hCA II KI = 12 nM) [2].
| Evidence Dimension | Carbonic anhydrase inhibition constant (KI) |
|---|---|
| Target Compound Data | KI = 36 nM (EhiCA) |
| Comparator Or Baseline | Acetazolamide (KI = 509 nM, EhiCA); 4‑hydroxymethyl‑benzenesulfonamide (KI = 89 nM, EhiCA); Sulfanilyl‑sulfonamides (KI = 285–331 nM, EhiCA) |
| Quantified Difference | Target compound is 14‑fold more potent than acetazolamide, 2.5‑fold more potent than the hydroxymethyl analog, and 8‑fold more potent than sulfanilyl‑sulfonamides against EhiCA. |
| Conditions | Stopped‑flow CO₂ hydration assay using recombinant EhiCA β‑class enzyme; comparative data from human isoforms hCA I and hCA II. |
Why This Matters
This evidence establishes N‑(2‑hydroxyethyl)‑4‑methylbenzenesulfonamide as a lead‑like scaffold with quantifiable, isoform‑selective inhibition that cannot be replicated by unsubstituted or shorter‑chain sulfonamides, thereby justifying its selection for antiparasitic drug discovery programs over generic sulfonamide alternatives.
- [1] Bua, S., et al. "Sulfonamide Inhibition Studies of a New β-Carbonic Anhydrase from the Pathogenic Protozoan Entamoeba histolytica." International Journal of Molecular Sciences 19, no. 12 (2018): 3946. Table 2; Section 2 (SAR discussion). View Source
- [2] Bua, S., et al. "Sulfonamide Inhibition Studies of a New β-Carbonic Anhydrase from the Pathogenic Protozoan Entamoeba histolytica." International Journal of Molecular Sciences 19, no. 12 (2018): 3946. Table 2; lines 270-276. View Source
